molecular formula C17H12O5 B14643082 4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate CAS No. 52869-28-0

4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate

Cat. No.: B14643082
CAS No.: 52869-28-0
M. Wt: 296.27 g/mol
InChI Key: JMMWROAXMUIHMT-UHFFFAOYSA-N
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Description

4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by its unique structure, which includes a methoxy group and an acetate ester, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate typically involves the reaction of 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes. These products have applications in dyes, pigments, and pharmaceuticals .

Scientific Research Applications

4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and acetate groups enhances its solubility and stability, making it a valuable compound in various applications .

Properties

CAS No.

52869-28-0

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

(4-methoxy-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C17H12O5/c1-9(18)22-13-8-7-12(21-2)14-15(13)17(20)11-6-4-3-5-10(11)16(14)19/h3-8H,1-2H3

InChI Key

JMMWROAXMUIHMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)OC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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